1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Overview
Description
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to the nitrogen atom of the indole ring and an acetamide group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indole ring attacks a benzyl halide (e.g., benzyl chloride) in the presence of a base.
Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production methods for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitronium tetrafluoroborate)
Major Products
Oxidation: Oxidized derivatives with carbonyl or carboxyl groups
Reduction: Alcohol derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-benzyl-2-(2-methylindol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFQXYCCZNTGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167633 | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163629-13-8 | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.